![molecular formula C16H9IN2O3 B069113 Indolo[2,1-b]quinazoline-6,12-dione, 8-iodo-4-methoxy- CAS No. 169038-38-4](/img/structure/B69113.png)
Indolo[2,1-b]quinazoline-6,12-dione, 8-iodo-4-methoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Indolo[2,1-b]quinazoline-6,12-dione, 8-iodo-4-methoxy- is a synthetic compound that has gained attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound belongs to the class of heterocyclic compounds and has a complex structure.
Mécanisme D'action
The mechanism of action of Indolo[2,1-b]quinazoline-6,12-dione, 8-iodo-4-methoxy- is not fully understood. However, several studies have suggested that it exerts its cytotoxic effects by inducing apoptosis, a process of programmed cell death. It has also been shown to inhibit the activity of certain enzymes and signaling pathways that are involved in cancer cell proliferation and survival.
Effets Biochimiques Et Physiologiques
Indolo[2,1-b]quinazoline-6,12-dione, 8-iodo-4-methoxy- has been shown to exhibit several biochemical and physiological effects. It has been reported to induce cell cycle arrest and inhibit DNA synthesis, leading to the inhibition of cancer cell proliferation. It has also been shown to inhibit the activity of certain enzymes and signaling pathways that are involved in angiogenesis and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using Indolo[2,1-b]quinazoline-6,12-dione, 8-iodo-4-methoxy- in lab experiments is its potential as a cytotoxic agent against cancer cells. It can be used to study the mechanism of action of cytotoxic compounds and to develop new anticancer drugs. However, one of the limitations is its complex synthesis method, which can make it difficult to obtain in large quantities.
Orientations Futures
There are several future directions for the study of Indolo[2,1-b]quinazoline-6,12-dione, 8-iodo-4-methoxy-. One of the areas of interest is its potential as a therapeutic agent for the treatment of cancer and inflammatory diseases. Further studies are needed to fully understand its mechanism of action and to optimize its cytotoxicity. Another area of interest is the development of new synthetic methods for the production of Indolo[2,1-b]quinazoline-6,12-dione, 8-iodo-4-methoxy- and its analogs, which can lead to the discovery of new bioactive compounds. Additionally, studies on the pharmacokinetics and toxicity of Indolo[2,1-b]quinazoline-6,12-dione, 8-iodo-4-methoxy- are needed to evaluate its potential as a drug candidate.
In conclusion, Indolo[2,1-b]quinazoline-6,12-dione, 8-iodo-4-methoxy- is a synthetic compound that has shown potential as a cytotoxic agent against cancer cells and as a therapeutic agent for the treatment of inflammatory diseases. Its complex structure and synthesis method have made it a challenging compound to study, but further research is needed to fully understand its potential applications in medicinal chemistry.
Méthodes De Synthèse
The synthesis of Indolo[2,1-b]quinazoline-6,12-dione, 8-iodo-4-methoxy- is a complex process that involves several steps. One of the commonly used methods is the Pictet-Spengler reaction, which involves the condensation of tryptamine and an aldehyde or ketone in the presence of an acid catalyst. The resulting product is then subjected to several chemical transformations to obtain the final product.
Applications De Recherche Scientifique
Indolo[2,1-b]quinazoline-6,12-dione, 8-iodo-4-methoxy- has been extensively studied for its potential applications in medicinal chemistry. Several studies have reported its cytotoxicity against various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to exhibit anti-inflammatory and anti-angiogenic properties, making it a potential candidate for the treatment of inflammatory diseases and cancer.
Propriétés
Numéro CAS |
169038-38-4 |
|---|---|
Nom du produit |
Indolo[2,1-b]quinazoline-6,12-dione, 8-iodo-4-methoxy- |
Formule moléculaire |
C16H9IN2O3 |
Poids moléculaire |
404.16 g/mol |
Nom IUPAC |
8-iodo-4-methoxyindolo[2,1-b]quinazoline-6,12-dione |
InChI |
InChI=1S/C16H9IN2O3/c1-22-12-4-2-3-9-13(12)18-15-14(20)10-7-8(17)5-6-11(10)19(15)16(9)21/h2-7H,1H3 |
Clé InChI |
BODHONFKPSQHDK-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC2=C1N=C3C(=O)C4=C(N3C2=O)C=CC(=C4)I |
SMILES canonique |
COC1=CC=CC2=C1N=C3C(=O)C4=C(N3C2=O)C=CC(=C4)I |
Synonymes |
Indolo[2,1-b]quinazoline-6,12-dione, 8-iodo-4-methoxy- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



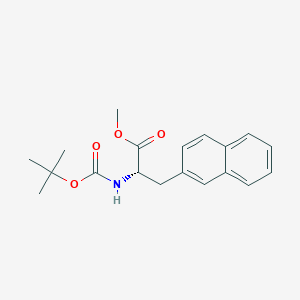
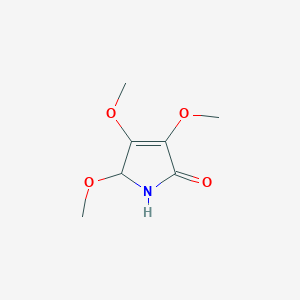
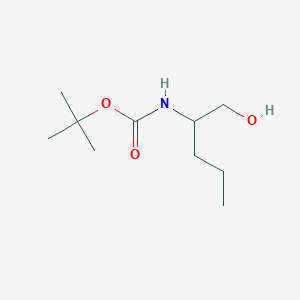
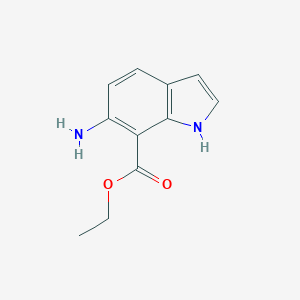
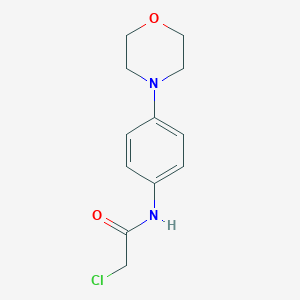
![2-bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B69050.png)
![Tetrakis[(R)-(+)-N-(P-dodecylphenylsulfonyl)prolinato]dirhodium(II)](/img/structure/B69053.png)
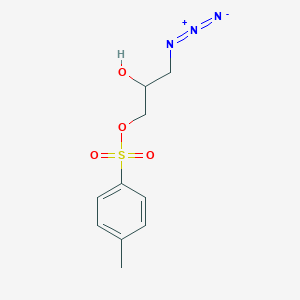
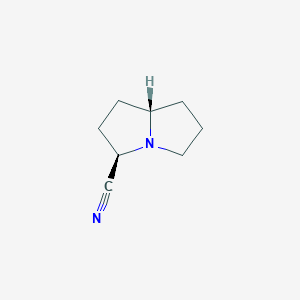
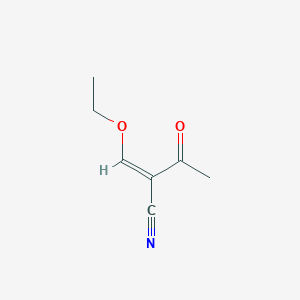
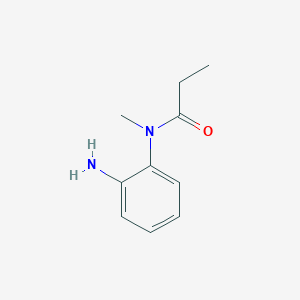
![4-Ethyl-1H-benzo[d]imidazol-6-amine](/img/structure/B69065.png)
![N-(2,5-Dioxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl)dodecanamide](/img/structure/B69066.png)
![4-[(1R,2S)-2-Amino-1-hydroxypropyl]-5-fluorobenzene-1,2-diol](/img/structure/B69067.png)